molecular formula C13H8BrFO2 B13613915 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13613915
M. Wt: 295.10 g/mol
InChI Key: DWLUHTILPZEHHV-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms to the biphenyl structure can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide (CO2) under high pressure and temperature in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Products may include ketones, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or aldehydes can be formed.

    Substitution: Various substituted biphenyl derivatives can be obtained.

Scientific Research Applications

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    5-Bromo-2-fluorobenzoic acid: This compound shares similar structural features but lacks the biphenyl moiety.

    5-Bromo-2-fluorocinnamic acid: Another related compound with a similar substitution pattern but different overall structure.

Uniqueness: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, fluorine, and carboxylic acid groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8BrFO2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)

InChI Key

DWLUHTILPZEHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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